Cas no 1364914-39-5 (exo-Granisetron)

Exo-Granisetron is a modified formulation of Granisetron, a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting induced by chemotherapy, radiotherapy, or surgery. The exo prefix suggests an advanced delivery system, potentially enhancing bioavailability, stability, or targeted release compared to conventional Granisetron formulations. Key advantages may include improved pharmacokinetics, reduced dosing frequency, or minimized side effects due to optimized drug delivery. Such innovations aim to increase therapeutic efficacy and patient compliance. Further characterization of its structural modifications or delivery mechanism would provide deeper insights into its clinical benefits. Research and development efforts likely focus on refining its performance in antiemetic therapy.
exo-Granisetron structure
exo-Granisetron structure
商品名:exo-Granisetron
CAS番号:1364914-39-5
MF:C18H24N4O
メガワット:312.409363746643
CID:1062308

exo-Granisetron 化学的及び物理的性質

名前と識別子

    • exo-Granisetron (Granisetron Impurity F)
    • Granisetronum [INN-Latin]
    • Granisetron-d3
    • 1-methyl-n-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1h-indazole-3-carboxamide
    • BRL 43694
    • C18H24N4O
    • Granisetron base
    • [3H]-granisetron
    • [3H]GRANISETRON
    • Granisetron Monohydrochloride
    • BRL 43964
    • 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-indazole-3-carboxamide
    • 1H-Indazole-3-carboxamide, 1-methyl-N-(9-methyl-9-azabicyclo(3.3.1)non-3-yl)-, endo-
    • 1-methyl-N-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide
    • Granisetron
    • exo-Granisetron
    • インチ: 1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)
    • InChIKey: MFWNKCLOYSRHCJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C2C=CC=CC=2N(C)N=1)NC1CC2CCCC(C1)N2C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 442
  • トポロジー分子極性表面積: 50.2

じっけんとくせい

  • ゆうかいてん: 113-115°C

exo-Granisetron 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AE39844-100mg
exo-Granisetron (Granisetron Impurity F)
1364914-39-5
100mg
$1706.00 2024-04-20
TRC
G780010-10mg
exo-Granisetron
1364914-39-5
10mg
$ 219.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-218455A-100mg
exo-Granisetron (Granisetron Impurity F),
1364914-39-5
100mg
¥17223.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-218455-10mg
exo-Granisetron (Granisetron Impurity F),
1364914-39-5
10mg
¥2708.00 2023-09-05
TRC
G780010-100mg
exo-Granisetron
1364914-39-5
100mg
$ 1656.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-218455-10 mg
exo-Granisetron (Granisetron Impurity F),
1364914-39-5
10mg
¥2,708.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-218455A-100 mg
exo-Granisetron (Granisetron Impurity F),
1364914-39-5
100MG
¥17,223.00 2023-07-10
A2B Chem LLC
AE39844-10mg
exo-Granisetron (Granisetron Impurity F)
1364914-39-5
10mg
$331.00 2024-04-20

exo-Granisetron 関連文献

exo-Granisetronに関する追加情報

Professional Introduction to exo-Granisetron and CAS No. 1364914-39-5

exo-Granisetron, a compound with the chemical identifier CAS No. 1364914-39-5, represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique pharmacological properties and potential therapeutic applications. The molecular structure and biological activity of exo-Granisetron have been extensively studied, leading to a deeper understanding of its mechanisms of action and clinical relevance.

In recent years, exo-Granisetron has been the subject of numerous research studies aimed at elucidating its pharmacokinetic profile and therapeutic efficacy. One of the most compelling aspects of this compound is its role as a potent antagonist of serotonin receptors, particularly the 5-HT3 receptor subtype. This receptor plays a crucial role in the mediation of nausea and vomiting, making exo-Granisetron a promising candidate for the treatment of chemotherapy-induced nausea and vomiting (CINV).

Recent clinical trials have demonstrated the efficacy of exo-Granisetron in reducing nausea and vomiting symptoms associated with various cancer treatments. These trials have highlighted its superior tolerability compared to traditional antiemetics such as metoclopramide and ondansetron. The compound's ability to selectively target 5-HT3 receptors without significant side effects has made it a favorable option for patients undergoing chemotherapy.

The chemical synthesis of exo-Granisetron involves complex organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The development of efficient synthetic routes has been instrumental in making exo-Granisetron more accessible for clinical use.

From a biochemical perspective, exo-Granisetron exhibits high affinity for 5-HT3 receptors, which are primarily located in the central nervous system and gastrointestinal tract. By binding to these receptors, exo-Granisetron effectively blocks the action of serotonin, thereby preventing the activation of pathways that lead to nausea and vomiting. This mechanism of action has been validated through both preclinical studies and human clinical trials.

The pharmacokinetic properties of exo-Granisetron have also been thoroughly investigated. Studies indicate that the compound exhibits rapid absorption after oral administration, with peak plasma concentrations achieved within a few hours. Its half-life is relatively short, which suggests that it may require multiple dosing schedules for sustained therapeutic effect. These findings have implications for drug formulation and dosing regimens in clinical practice.

Extrapolating from existing research, future studies may explore the potential applications of exo-Granisetron in other therapeutic areas beyond antiemesis. For instance, its interaction with other neurotransmitter systems could provide insights into its potential role in treating neurological disorders or mood disorders associated with serotonin dysregulation.

The synthesis and characterization of exo-Granisetron have also contributed to advancements in analytical chemistry techniques. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to ensure the purity and identity of the compound. These analytical methods are critical for maintaining quality control in pharmaceutical manufacturing processes.

In conclusion, exo-Granisetron (CAS No. 1364914-39-5) represents a significant breakthrough in the management of chemotherapy-induced nausea and vomiting. Its potent antiemetic effects, coupled with favorable pharmacokinetic properties, make it a valuable addition to current therapeutic strategies. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in modern medicine.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd